N-(1-bicyclo[2.2.1]heptanylmethyl)-2-(2,2,2-trifluoroethoxy)acetamide
Description
N-(1-bicyclo[221]heptanylmethyl)-2-(2,2,2-trifluoroethoxy)acetamide is a synthetic organic compound characterized by its unique bicyclic structure and the presence of a trifluoroethoxy group
Properties
IUPAC Name |
N-(1-bicyclo[2.2.1]heptanylmethyl)-2-(2,2,2-trifluoroethoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO2/c13-12(14,15)8-18-6-10(17)16-7-11-3-1-9(5-11)2-4-11/h9H,1-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJHTIJSAAGAIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C2)CNC(=O)COCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-bicyclo[2.2.1]heptanylmethyl)-2-(2,2,2-trifluoroethoxy)acetamide typically involves the following steps:
Formation of the Bicyclic Intermediate: The bicyclo[2.2.1]heptane structure can be synthesized through a Diels-Alder reaction between cyclopentadiene and ethylene.
Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced via nucleophilic substitution, where a suitable leaving group on an acetamide precursor is replaced by the trifluoroethoxy group.
Amidation Reaction: The final step involves the reaction of the bicyclic intermediate with the trifluoroethoxyacetamide under appropriate conditions, such as the presence of a base like triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the nucleophilic substitution and amidation steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, N-(1-bicyclo[2.2.1]heptanylmethyl)-2-(2,2,2-trifluoroethoxy)acetamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the synthesis of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its bicyclic structure and trifluoroethoxy group may interact with biological targets in unique ways, leading to potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structure suggests it may have activity against certain biological targets, making it a potential lead compound for the development of new drugs.
Industry
In the materials science industry, the compound could be used in the development of new materials with specific properties, such as increased stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which N-(1-bicyclo[2.2.1]heptanylmethyl)-2-(2,2,2-trifluoroethoxy)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The trifluoroethoxy group could enhance its binding affinity or selectivity for certain targets, while the bicyclic structure might provide stability and rigidity.
Comparison with Similar Compounds
Similar Compounds
N-(1-bicyclo[2.2.1]heptanylmethyl)-acetamide: Lacks the trifluoroethoxy group, which may result in different chemical and biological properties.
2-(2,2,2-trifluoroethoxy)acetamide: Lacks the bicyclic structure, which could affect its stability and reactivity.
Uniqueness
N-(1-bicyclo[2.2.1]heptanylmethyl)-2-(2,2,2-trifluoroethoxy)acetamide is unique due to the combination of its bicyclic structure and the trifluoroethoxy group. This combination can result in distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
